Home > Products > Screening Compounds P86166 > D,L-erythro-PDMP
D,L-erythro-PDMP - 109760-77-2

D,L-erythro-PDMP

Catalog Number: EVT-1482935
CAS Number: 109760-77-2
Molecular Formula: C23H38N2O3.ClH
Molecular Weight: 427.025
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl”, also known as PDMP, closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme . It is an effective inhibitor of the glucosyltransferase that makes glucosylceramide . It is frequently used in the inhibition of glycosphingolipid biosynthesis .


Chemical Reactions Analysis

PDMP is known to interact with various biological molecules. For instance, it inhibits the degradation of low-density lipoprotein (LDL), leading to the accumulation of both cholesterol ester and free cholesterol in late endosomes/lysosomes . This accumulation results in the inhibition of LDL-derived cholesterol esterification and the decrease of cell surface cholesterol .

D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (PDMP)

  • Compound Description: D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (PDMP) is a widely studied glucosylceramide synthase (GCS) inhibitor. It impedes the biosynthesis of glucosylceramide, the precursor to numerous glycosphingolipids (GSLs). PDMP exhibits efficacy in depleting various GSLs in cells and animal models, leading to insights into their biological roles. Significant research has explored its potential as a therapeutic agent for treating various cancers and other diseases by inducing apoptosis, sensitizing cells to chemotherapy, and disrupting tumor cell metastasis. [, , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: PDMP is a diastereomer of D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl. They share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms, particularly around the two chiral centers. This subtle difference in stereochemistry leads to distinct biological effects, highlighting the importance of stereochemistry in drug activity. []

L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (L-PDMP)

  • Compound Description: L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (L-PDMP) is the enantiomer of D-threo-PDMP. It displays contrasting effects on GSL biosynthesis compared to its D-threo counterpart. Studies show that L-PDMP stimulates GSL biosynthesis, particularly gangliosides, in various cells, including neurons. This contrasting effect suggests a stereospecific interaction with GSL-synthesizing enzymes. Research highlights its potential neurotrophic properties, suggesting potential applications in treating neurodegenerative diseases. [, , , ]

1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP)

  • Compound Description: PPMP is another GCS inhibitor structurally similar to PDMP. Studies show that it effectively inhibits glycosphingolipid synthesis and induces apoptosis in various cancer cells. It has been utilized in investigating the role of glycosphingolipids in tumor cell growth and survival, as well as in combination therapies with other anticancer drugs. [, , ]

d-threo-1-(3,4,-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (d-EtDO-P4)

  • Compound Description: d-EtDO-P4 is a potent glucosylceramide synthase inhibitor. It has been shown to decrease GM3 ganglioside levels in human hepatoma HepG2 cells and has effects on insulin receptor autophosphorylation and Akt1 kinase phosphorylation. This suggests its potential for studying insulin resistance and related metabolic disorders. []

N-butyldeoxynojirimycin (NB-DNJ)

  • Compound Description: NB-DNJ is an inhibitor of glucosylceramide synthase and is investigated as a potential therapeutic agent for glycosphingolipid storage disorders. It has been shown to decrease glycosphingolipid levels in cells, but unlike PDMP, it does not generally lead to ceramide accumulation or apoptosis in all cell types. This difference highlights the potential for distinct mechanisms of action and different toxicity profiles among GCS inhibitors. [, ]

2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide (CCG-203586)

  • Compound Description: CCG-203586 is a potent glucosylceramide synthase inhibitor designed to improve brain penetration. Unlike eliglustat tartrate, a GCS inhibitor used to treat type 1 Gaucher disease, CCG-203586 exhibits reduced recognition by P-glycoprotein (MDR1), a transporter that limits brain uptake of many drugs. This characteristic enables CCG-203586 to effectively reduce brain glucosylceramide levels in mice. []
Overview

D,L-erythro-PDMP, also known as D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride, is a compound classified as a ceramide analog. It is a mixture of two stereoisomers: D-erythro-(1S,2R)-PDMP and L-erythro-(1R,2S)-PDMP. This compound plays a significant role in the inhibition of glucosylceramide synthase, an enzyme crucial for ceramide metabolism. The compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and the modulation of sphingolipid metabolism .

Synthesis Analysis

The synthesis of D,L-erythro-PDMP involves several steps. It typically starts from 1-phenyl-2-decanoylamino-3-morpholino-1-propanol. The synthesis process includes:

  1. Formation of Diastereomers: The initial product is a mixture of diastereomers, which can be separated through crystallization.
  2. Separation into Enantiomers: Further separation into individual enantiomers is achieved using dibenzoyltartaric acid isomers .

This multi-step synthesis allows for the isolation of the specific stereoisomers needed for various biological assays and applications.

Molecular Structure Analysis

D,L-erythro-PDMP has a complex molecular structure characterized by the following features:

  • Molecular Formula: C₁₈H₃₅N₂O₂
  • Molecular Weight: 305.49 g/mol
  • Structural Details: The compound contains a phenyl group, a decanoyl chain, and a morpholino group, contributing to its biological activity and interaction with cellular components .

The stereochemistry of D,L-erythro-PDMP is critical for its function, as the specific arrangement of atoms influences its interaction with glucosylceramide synthase.

Chemical Reactions Analysis

D,L-erythro-PDMP participates in various chemical reactions that are essential for its biological activity:

  1. Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents like potassium permanganate can be used.
  2. Reduction: Involves adding hydrogen or removing oxygen, typically utilizing reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: These involve replacing one atom or group with another, which can modify the compound's reactivity and biological effects.

These reactions are crucial for modifying D,L-erythro-PDMP to enhance its efficacy or to study its mechanisms further.

Mechanism of Action

The mechanism of action of D,L-erythro-PDMP primarily revolves around its inhibition of glucosylceramide synthase. This inhibition leads to:

  • Increased Ceramide Levels: By blocking the conversion of ceramide to glucosylceramide, D,L-erythro-PDMP causes an accumulation of ceramide within cells.
  • Impact on Cell Growth: The elevated ceramide levels can induce growth inhibition in various cell types, including human leukemia cells and cultured fibroblasts .

Additionally, studies suggest that D,L-erythro-PDMP may affect lysosomal sphingolipid export and contribute to alterations in cellular lipid metabolism over time .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in ethanol and phosphate-buffered saline at specific concentrations (approximately 0.05 mg/ml in a 1:5 ethanol:PBS solution) .

Chemical Properties

  • Stability: The stability can vary based on environmental conditions such as pH and temperature.
  • Reactivity: Reacts with various biochemical pathways due to its ability to inhibit key enzymes involved in sphingolipid metabolism .

These properties are essential for understanding how D,L-erythro-PDMP can be utilized in laboratory settings.

Applications

D,L-erythro-PDMP has several scientific applications:

  1. Cancer Research: It has been shown to reverse drug resistance in leukemia cells, making it a candidate for combinatorial therapies .
  2. Sphingolipid Metabolism Studies: Used extensively in research to understand the dynamics of sphingolipid metabolism and its implications in various diseases .
  3. Potential Therapeutic Agent: Due to its inhibitory effects on glucosylceramide synthase, it holds promise for treating disorders related to sphingolipid metabolism, including certain cancers and metabolic diseases .

Properties

CAS Number

109760-77-2

Product Name

D,L-erythro-PDMP

IUPAC Name

N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide

Molecular Formula

C23H38N2O3.ClH

Molecular Weight

427.025

InChI

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1

SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.